Molybdenum(V) chloride
Description
Overview of Molybdenum(V) Coordination Chemistry
The coordination chemistry of molybdenum in the +5 oxidation state is a rich and extensively studied field, with Molybdenum(V) chloride often serving as a key starting material. canterbury.ac.nz The Mo(V) center, with its d¹ electron configuration, readily forms a variety of coordination complexes with diverse ligands.
This compound itself is a good Lewis acid and reacts with non-oxidizable ligands. wikipedia.org For instance, it forms an adduct with chloride ions to generate the hexachloromolybdate(V) anion, [MoCl₆]⁻. wikipedia.org Its reactions with oxygen-donating ligands can lead to the formation of molybdenum(V) oxotrichloride and molybdenum(VI) dioxodichloride coordination compounds. acs.org
The coordination environment of molybdenum(V) in its complexes can vary significantly. For example, research has described the synthesis and characterization of Mo(V) complexes with multidentate ligands, revealing different coordination geometries such as pentagonal bipyramidal and pentagonal pyramidal. tandfonline.com Furthermore, studies on complexes with chalcogenoether ligands have shown the formation of both mononuclear and chloride-bridged dimeric structures. rsc.orgnih.gov The nature of the ligand plays a crucial role in determining the final structure and reactivity of the resulting molybdenum(V) coordination compound.
Significance of this compound as a Reagent and Precursor in Academic Disciplines
This compound's significance extends across multiple academic disciplines due to its versatility as both a reagent and a precursor.
In organic synthesis , MoCl₅ finds application as a catalyst and reagent in a variety of transformations. a2bchem.comsigmaaldrich.com It is known to catalyze chlorinations, deoxygenation reactions, and oxidative coupling reactions. wikipedia.org Specific examples include its use in the synthesis of highly functionalized 9,10-phenanthrenequinones through oxidative coupling and in the remarkably fast and selective aromatization of Hantzsch esters. a2bchem.com It also serves as an efficient catalyst for the condensation of nitrobenzene (B124822) with alcohols and the direct amidation of benzylic alcohols. sigmaaldrich.comsigmaaldrich.com
In the realm of materials science , this compound is a valuable precursor for the synthesis of various molybdenum-containing materials. It is used to prepare molybdenum films by vapor deposition and serves as a precursor for the fabrication of molybdenum disulfide (MoS₂) thin films via atomic layer deposition. thermofisher.krsigmaaldrich.comresearchgate.net MoS₂ is a material of significant interest for applications in electronics and catalysis. Additionally, MoCl₅ has been utilized in the synthesis of mesoporous molybdenum oxide (MoO₃) and to fabricate anode materials for sodium-ion and lithium-ion batteries. sigmaaldrich.comnewhaven.edu
Furthermore, in the field of polymer chemistry , this compound acts as a catalyst for several polymerization reactions, including those involving olefins, vinyl monomers, and butadiene. sigmaaldrich.comchemicalbook.com Its ability to initiate and control polymerization processes makes it a useful tool for creating new polymeric materials. The development of molybdenum-based catalysts, often derived from MoCl₅, continues to be an active area of research for achieving highly stereoselective olefin metathesis reactions. nih.gov
Structure
2D Structure
Properties
CAS No. |
10241-05-1 |
|---|---|
Molecular Formula |
Cl5Mo-5 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
molybdenum;pentachloride |
InChI |
InChI=1S/5ClH.Mo/h5*1H;/p-5 |
InChI Key |
HOJGJDKQUDWTRH-UHFFFAOYSA-I |
SMILES |
Cl[Mo](Cl)(Cl)(Cl)Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mo] |
Appearance |
Solid powder |
Other CAS No. |
10241-05-1 |
physical_description |
Molybdenum pentachloride is a green-black odorless solid. It is toxic by ingestion and an irritant to skin. It may react with water to produce corrosive hydrochloric acid and toxic fumes. |
Pictograms |
Corrosive |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MoCl3 MoCl5 molybdenum chloride molybdenum pentachloride molybdenum trichloride molybdenum(III) chloride |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Molybdenum V Chloride
Direct Chlorination Routes for Molybdenum(V) Chloride Synthesis
The most common and direct method for producing this compound involves the reaction of molybdenum metal with chlorine gas at elevated temperatures. sigmaaldrich.comchemeurope.com This process is highly effective and yields a dark, volatile solid. wikipedia.org
The fundamental reaction for the direct chlorination of molybdenum metal is: 2Mo + 5Cl₂ → 2MoCl₅
This reaction is typically carried out at temperatures around 500°C to facilitate the conversion. hzoceanchemical.com The resulting this compound is a dark-green, hygroscopic solid in its crystalline form and appears dark red as a liquid or vapor. chemicalbook.com
Another direct chlorination route involves the use of molybdenite (molybdenum disulfide, MoS₂). By heating molybdenite in the presence of chlorine, this compound can be produced. This reaction also forms sulfur chloride, which is subsequently removed through distillation. hzoceanchemical.com
The reaction is as follows: 2MoS₂ + 7Cl₂ → 2MoCl₅ + 2S₂Cl₂
Table 1: Direct Chlorination Routes for this compound
| Starting Material | Reagent | Reaction Condition | Products | Reference |
|---|---|---|---|---|
| Molybdenum (Mo) | Chlorine (Cl₂) | Elevated temperatures (e.g., 500°C) | This compound (MoCl₅) | hzoceanchemical.com |
| Molybdenite (MoS₂) | Chlorine (Cl₂) | Heating | This compound (MoCl₅), Sulfur chloride (S₂Cl₂) | hzoceanchemical.com |
Precursor Conversion Methods for this compound
This compound can also be synthesized through the chemical conversion of various molybdenum-containing precursors. These methods offer alternative pathways that can be advantageous depending on the available starting materials and desired product purity.
One significant precursor is molybdenum trioxide (MoO₃). wikipedia.orgchemeurope.com this compound can be prepared by reacting molybdenum trioxide with carbon tetrachloride (CCl₄) in a sealed system. google.comscirp.org This method involves mixing molybdenum trioxide and dehydrated carbon tetrachloride, typically in a mass ratio ranging from 1:4 to 1:6, and heating the mixture in a sealed reaction vessel to temperatures between 150°C and 240°C for 1 to 12 hours. google.com The reaction yields black, needle-like crystals of this compound with reported yields as high as 85%. google.com
Another approach using molybdenum trioxide involves refluxing it with thionyl chloride (SOCl₂). sigmaaldrich.com
The disproportionation of molybdenum tetrachloride (MoCl₄) is another method for obtaining this compound. When heated in a sealed tube, molybdenum tetrachloride sublimes and then disproportionates upon cooling to form this compound and molybdenum trichloride (B1173362) (MoCl₃). hzoceanchemical.com
The disproportionation reaction is: 2MoCl₄ → MoCl₅ + MoCl₃
Table 2: Precursor Conversion Methods for this compound
| Precursor | Reagent(s) | Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Molybdenum trioxide (MoO₃) | Carbon tetrachloride (CCl₄) | 150-240°C, 1-12 hours, sealed system | This compound (MoCl₅) | 43-85% | google.com |
| Molybdenum trioxide (MoO₃) | Thionyl chloride (SOCl₂) | Reflux | This compound (MoCl₅) | - | sigmaaldrich.com |
| Molybdenum tetrachloride (MoCl₄) | - | Heating in a sealed tube, followed by cooling | This compound (MoCl₅), Molybdenum trichloride (MoCl₃) | - | hzoceanchemical.com |
Table 3: List of Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | MoCl₅ |
| Molybdenum | Mo |
| Chlorine | Cl₂ |
| Molybdenite (Molybdenum disulfide) | MoS₂ |
| Sulfur chloride | S₂Cl₂ |
| Molybdenum trioxide | MoO₃ |
| Carbon tetrachloride | CCl₄ |
| Thionyl chloride | SOCl₂ |
| Molybdenum tetrachloride | MoCl₄ |
Structural Elucidation and Characterization of Molybdenum V Chloride and Its Derivatives
Solid-State and Solution Structures of Molybdenum(V) Chloride
This compound, with the empirical formula MoCl₅, is a compound whose structure varies significantly with its physical state. In the solid state, it exists as a dimer, while in the gas phase and in certain solutions, it can dissociate into a monomeric form.
In the solid state and in non-coordinating solvents, this compound primarily exists as the dimer Mo₂Cl₁₀ wikipedia.orgchemeurope.comsincerechemical.com. This dimeric structure is also found in the pentachlorides of niobium, tantalum, and tungsten wikipedia.orgchemeurope.com. However, in the gas phase or in solution, an equilibrium is established between the dimer and the monomeric MoCl₅ species wikipedia.org. The monomer is thermodynamically favored at temperatures above 215 K, though the dimer can remain kinetically stable under typical atomic layer deposition (ALD) conditions researchgate.net. This equilibrium is crucial as the structural form dictates the chemical and physical properties of the compound.
The structure of the Mo₂Cl₁₀ dimer is best described as an edge-shared bioctahedron wikipedia.orgchemeurope.com. In this arrangement, each molybdenum atom is octahedrally coordinated to six chlorine atoms. Two of these chlorine atoms act as bridging ligands, connecting the two molybdenum centers. The remaining four chlorine atoms on each molybdenum are terminal ligands. This results in a structure where two MoCl₆ octahedra share a common edge materialsproject.org.
The monomeric MoCl₅, present in the gas phase, has been shown by gas electron-diffraction data to adopt a distorted trigonal bipyramidal model with C₂ᵥ symmetry researchgate.net. This distortion is attributed to the Jahn-Teller effect, which arises from the d¹ electronic configuration of the Mo(V) center in an orbitally degenerate state researchgate.net.
The molybdenum atom in this compound has a formal oxidation state of +5, which corresponds to a d¹ electronic configuration. This single unpaired valence electron on the metal center makes the monomeric MoCl₅ species paramagnetic wikipedia.orgchemeurope.com. In the solid state, the dimeric Mo₂Cl₁₀ units also exhibit magnetic properties. Studies have confirmed that α-MoCl₅, a polymorph of the compound, is ferromagnetic with a Curie temperature of 22 K acs.org. This ferromagnetism arises from the interactions between the Mo(V) centers within the Mo₂Cl₁₀ dimers, which also possess a significant magnetocrystalline anisotropy acs.org.
Spectroscopic and Analytical Techniques for Structural Characterization
A variety of advanced analytical techniques are employed to elucidate the complex structures of this compound and its derivatives. X-ray based methods, in particular, provide definitive information on atomic arrangement and electronic structure.
| Property | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Lattice Parameters | |
| a | 6.23 Å |
| b | 6.72 Å |
| c | 9.44 Å |
| α | 66.46° |
| β | 70.87° |
| γ | 63.83° |
| Mo-Cl Bond Distances | 2.26 - 2.54 Å |
Crystallographic data for a triclinic polymorph of MoCl₅, illustrating the detailed structural information obtainable from XRD materialsproject.org.
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter sfedu.ru. It is particularly valuable for characterizing materials in non-crystalline states, such as in solution. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) nih.govresearchgate.netusask.ca.
The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom sfedu.ru. For molybdenum(V) compounds, the Mo L-edge and K-edge XANES spectra can provide clear information on the +5 oxidation state and the symmetry of the local environment sfedu.runih.gov.
The EXAFS region provides information about the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom nih.gov. This would allow, for instance, the determination of Mo-Cl and Mo-Mo distances in both solid and solution samples, helping to distinguish between monomeric and dimeric species researchgate.net.
Theoretical and Computational Approaches for Structural and Electronic Properties
Density Functional Theory (DFT) Calculations for Structural Features
DFT calculations have been instrumental in understanding the nuanced structural chemistry of this compound. In the gas phase, MoCl₅ can exist as both a monomer (MoCl₅) and a dimer (Mo₂Cl₁₀) researchgate.net. While the monomer is thermodynamically favored at temperatures above 215 K, the dimer exhibits kinetic stability due to a higher energy barrier for dissociation from the solid phase researchgate.net. Computational studies have shown that the vapor pressure of the dimeric form aligns well with experimental data, suggesting its prevalence under typical atomic layer deposition (ALD) conditions researchgate.net.
Molecular orbital calculations on the gaseous MoCl₅ monomer have explored various high-symmetry conformers. These studies indicate that a trigonal bipyramidal structure with D₃h symmetry is more stable than a square pyramidal C₄v configuration by approximately 10-11 kcal mol⁻¹ researchgate.net. However, the D₃h structure is subject to a Jahn-Teller distortion, leading to a more stable C₂v symmetry. This distortion splits the degenerate ²E'' electronic state into ²B₁ and ²A₂ states, which are stabilized by 0.24 and 0.35 kcal mol⁻¹, respectively, at the relativistic effective core potential (RECP) restricted Hartree-Fock (RHF) level of theory researchgate.net. Gas electron-diffraction data are best fitted by these distorted trigonal bipyramidal models of C₂v symmetry, which exhibit large-amplitude motion researchgate.net.
| Computational Method | Symmetry | Relative Energy (kcal/mol) | Key Findings |
|---|---|---|---|
| Ab initio molecular orbital calculations | D₃h | 0 (Reference) | More stable than C₄v, but subject to Jahn-Teller distortion. |
| Ab initio molecular orbital calculations | C₄v | 10-11 | Less stable than D₃h. |
| RECP RHF | C₂v | -0.24 to -0.35 | Stabilized structure resulting from Jahn-Teller distortion of D₃h. |
Computational Modeling of Electronic Structures
Computational modeling provides a detailed picture of the electronic structure of this compound, which is crucial for understanding its reactivity and spectroscopic properties. The electronic configuration of molybdenum in its +5 oxidation state is [Kr] 4d¹, making MoCl₅ a paramagnetic compound with one unpaired electron researchgate.net.
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding the electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity, stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. DFT calculations are a common tool for determining the energies of these orbitals and the resulting gap niscpr.res.inresearchgate.net. The composition of these molecular orbitals, in terms of the contribution from molybdenum and chlorine atomic orbitals, dictates the nature of the chemical bonds and potential charge transfer characteristics. For instance, in many transition metal complexes, the HOMO is often localized on the metal d-orbitals, while the LUMO may have significant ligand character, or vice versa, depending on the specific bonding interactions.
| Parameter | Significance | Computational Insight |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Calculated using DFT to predict ionization potential and sites of electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Calculated using DFT to predict electron affinity and sites of nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
Prediction of Hyperfine and Nuclear Quadrupole Interaction Parameters
Computational methods, particularly DFT, are powerful tools for predicting the hyperfine and nuclear quadrupole interaction parameters of paramagnetic species like this compound. These parameters are experimentally determined by techniques such as Electron Paramagnetic Resonance (EPR) and Nuclear Quadrupole Resonance (NQR) spectroscopy and provide detailed information about the electronic and geometric structure around a specific nucleus.
The hyperfine coupling constant (HFCC) describes the interaction between the magnetic moment of the unpaired electron and the magnetic moment of a nucleus. For MoCl₅, both the ⁹⁵Mo isotope (with a nuclear spin I = 5/2) and the ³⁵Cl and ³⁷Cl isotopes (both with I = 3/2) have non-zero nuclear spins and are therefore expected to exhibit hyperfine coupling. Accurate calculation of HFCCs requires robust quantum chemical approaches that can properly account for electron correlation and relativistic effects, especially for heavier elements like molybdenum chemrxiv.org. Various DFT functionals, including double-hybrid and global hybrid functionals with a high percentage of exact exchange, have shown good performance in computing ⁹⁵Mo HFCCs chemrxiv.org.
The nuclear quadrupole interaction arises from the interaction of the nuclear electric quadrupole moment of a nucleus (for I > 1/2) with the electric field gradient (EFG) at the nucleus. This interaction is described by the nuclear quadrupole coupling constant (NQCC), which is sensitive to the local electronic environment and the symmetry of the charge distribution around the nucleus. DFT calculations can be employed to compute the EFG tensor at the chlorine nuclei in MoCl₅, which in turn allows for the prediction of the NQCC.
| Parameter | Nucleus | Significance | Computational Approach |
|---|---|---|---|
| Hyperfine Coupling Constant (HFCC) | ⁹⁵Mo, ³⁵Cl, ³⁷Cl | Provides information on the distribution of the unpaired electron spin density. | DFT calculations using functionals like PBE0-DH. |
| Nuclear Quadrupole Coupling Constant (NQCC) | ³⁵Cl, ³⁷Cl | Sensitive to the symmetry of the charge distribution around the nucleus. | DFT calculations of the electric field gradient (EFG). |
Analysis of Charge Density Differences and Electron Transfer
The distribution of electron density and the extent of charge transfer between the metal center and the ligands in this compound are fundamental to its chemical properties. Computational analyses, such as the calculation of atomic partial charges and the visualization of electron density differences, provide quantitative and qualitative insights into these aspects.
Several methods are used to assign partial atomic charges, including Mulliken population analysis and Bader's Quantum Theory of Atoms in Molecules (QTAIM) stackexchange.comacs.org. Mulliken analysis partitions the electron density based on the contribution of atomic orbitals to the molecular orbitals niscpr.res.in. Bader's analysis, on the other hand, divides the molecular space into atomic basins based on the topology of the electron density, providing a more physically grounded definition of an atom within a molecule stackexchange.com. These analyses can reveal the degree of ionicity in the Mo-Cl bonds and how charge is distributed throughout the molecule.
Electron density difference plots offer a visual representation of the charge redistribution upon bond formation. These plots are generated by subtracting the electron densities of the non-interacting, isolated atoms (or fragments) from the total electron density of the molecule. Regions of electron density accumulation (negative contours) and depletion (positive contours) highlight the areas where charge has moved to form the chemical bonds. For MoCl₅, such a plot would visualize the charge transfer from the molybdenum atom to the more electronegative chlorine atoms, providing a clear picture of the polar covalent nature of the Mo-Cl bonds.
| Analysis Method | Information Provided | Relevance to this compound |
|---|---|---|
| Mulliken Population Analysis | Assigns partial atomic charges based on molecular orbital composition. | Provides an estimate of the charge distribution and the ionicity of Mo-Cl bonds. |
| Bader's QTAIM Analysis | Partitions electron density into atomic basins to determine atomic charges. | Offers a physically robust method to quantify charge transfer and characterize the nature of chemical bonds. |
| Electron Density Difference Plots | Visualizes the redistribution of electron density upon bond formation. | Illustrates the charge flow from molybdenum to chlorine atoms, highlighting the polar nature of the bonds. |
Reactivity and Reaction Pathways of Molybdenum V Chloride
Redox Chemistry of Molybdenum(V) Chloride
This compound's reactivity is dominated by its redox behavior. It can be both reduced to lower oxidation states of molybdenum and can act as an oxidant itself, leading to the formation of molybdenum oxychlorides.
Reduction Reactions of this compound
The reduction of this compound is a common route to access molybdenum compounds in lower oxidation states. This can be achieved using a variety of reducing agents, including organic molecules and metallic species.
Certain organic solvents and reagents can reduce this compound. Acetonitrile (B52724), for instance, reduces MoCl₅ to form an orange acetonitrile complex of molybdenum(IV) chloride, MoCl₄(CH₃CN)₂. wikipedia.org This complex serves as a useful precursor for other molybdenum-containing compounds. wikipedia.org
The reaction with tetrahydrofuran (B95107) (THF) is more complex. While MoCl₅ can polymerize THF, it can also be used to synthesize the molybdenum(IV) complex, MoCl₄(THF)₂. wikipedia.org This compound is a versatile reagent in molybdenum chemistry. chemeurope.com In contrast, this compound is stable in diethyl ether. However, reduction of these ethereal solutions with tin can yield either MoCl₄((CH₃CH₂)₂O)₂ or MoCl₃((CH₃CH₂)₂O)₃, depending on the specific reaction conditions. wikipedia.org
Table 1: Reduction of this compound by Organic Reagents
| Organic Reagent | Product(s) | Observations |
| Acetonitrile (CH₃CN) | MoCl₄(CH₃CN)₂ | Forms an orange complex. wikipedia.org |
| Tetrahydrofuran (THF) | MoCl₄(THF)₂ | MoCl₅ can also cause polymerization of THF. wikipedia.org |
| Diethyl Ether ((CH₃CH₂)₂O) | Stable | Reduction with tin in this solvent yields Mo(IV) or Mo(III) complexes. wikipedia.org |
A range of metallic species can be employed to reduce this compound, leading to low-valent molybdenum species. The reactivity and the products of these reactions are dependent on the specific metal used. In the context of the cyclotrimerization of 1-octyne (B150090), a comparative study of various reducing metals in dimethoxyethane (DME) revealed a clear reactivity order. oup.comoup.com
The effectiveness of the reducing metals was found to be in the order of Al > Sn, In > Zn, Mg, Li. oup.com This trend correlates with the Lewis acidity of the resulting metal chlorides (AlCl₃ > SnCl₄ > InCl₃ > ZnCl₂ > MgCl₂ > LiCl), suggesting a cooperative effect between the reduced molybdenum and the metal-chloride byproduct. oup.com For instance, the combination of MoCl₅ and aluminum yielded the highest combined yield of the cyclotrimerization products. oup.com Stronger reducing metals like zinc, magnesium, and lithium resulted in poor yields and selectivities in this particular reaction. oup.com
Zinc has also been utilized as a reducing agent in the atomic layer deposition (ALE) of molybdenum thin films from MoCl₅. researchgate.netsemanticscholar.orgaip.org In this process, the reduction of MoCl₅ by zinc is thermodynamically more favorable than reduction by hydrogen. researchgate.net However, potential issues include the solubility of zinc in the molybdenum film and the etching of molybdenum by MoCl₅. aip.orgresearchgate.net
Molybdenum metal itself can also participate in redox reactions with MoCl₅. For example, there can be an etching reaction where MoCl₅ reacts with molybdenum metal. aip.orgresearchgate.net
Table 2: Reactivity of Metallic Species in the Reduction of this compound for Alkyne Cyclotrimerization
| Reducing Metal | Combined Yield (%) | Product Ratio (1,2,4-isomer : 1,3,5-isomer) |
| Aluminum (Al) | 90 | 8:1 |
| Indium (In) | Moderate | - |
| Tin (Sn) | Moderate | - |
| Zinc (Zn) | Poor | Poor selectivity |
| Magnesium (Mg) | Poor | Poor selectivity |
| Lithium (Li) | Poor | Poor selectivity |
Data from a study on the cyclotrimerization of 1-octyne. oup.com
Under specific conditions, the reduction of molybdenum(V) can proceed through an autocatalytic pathway. An unexpected autocatalytic reduction of a Mo(V) metallocene complex, [Cp₂MoCl₂]BF₄, was observed when water was added to an acetonitrile solution of the complex. researchgate.net The process involves the initial reduction of a small amount of the Mo(V) complex to the Mo(IV) species, Cp₂MoCl₂. This newly formed Mo(IV) complex then catalyzes the reduction of the remaining Mo(V) complex. researchgate.net
Furthermore, in acidic aqueous solutions, the reduction of simple inorganic molybdate (B1676688) salts can lead to the spontaneous formation of self-replicating inorganic autocatalytic sets. nih.gov This process involves the formation of molybdenum blue, a complex mixture of polyoxomolybdates. nih.gov
Oxidation Reactions (e.g., Formation of Molybdenum Oxychloride)
While often acting as an oxidizing agent that gets reduced, this compound can also undergo oxidation, typically involving the incorporation of oxygen to form molybdenum oxychlorides. For example, the reaction of MoCl₅ with molecules containing alcohol functionalities can lead to the formation of Mo(V) oxido-chloride derivatives. core.ac.uk The interaction with 2-methoxyethanol (B45455) results in the formation of anions such as [Mo₂O₂Cl₇]⁻ and [MoOCl₄]⁻. core.ac.uk
Lewis Acidity and Adduct Formation of this compound
This compound is a potent Lewis acid, readily accepting electron pairs from donor molecules (ligands). chemeurope.comwikipedia.orgresearchgate.netcymitquimica.com This property is central to much of its chemistry, leading to the formation of a wide variety of adducts and influencing its catalytic activity.
It forms adducts with non-oxidizable ligands. chemeurope.comwikipedia.org A classic example is its reaction with chloride ions to form the hexachloromolybdate(V) anion, [MoCl₆]⁻. chemeurope.comwikipedia.org The strong Lewis acidic character of MoCl₅, combined with its high oxidation potential, makes it a powerful reagent in oxidative transformations. researchgate.net
The Lewis acidity of this compound is also harnessed in organic synthesis, where it serves as a catalyst for various carbon-carbon bond formation reactions. researchgate.net It can catalyze reactions such as the condensation of nitrobenzene (B124822) with alcohols and the direct amidation of benzylic alcohols with sulfonamides and carbamates. sigmaaldrich.com The reactions of aldehydes, benzyl (B1604629) alcohols, and other substrates with carbon nucleophiles are effectively promoted by MoCl₅. researchgate.net
The interaction of MoCl₅ with tertiary amines like triethylamine (B128534) and trimethylamine (B31210) results in the formation of simple adducts, whereas primary and secondary amines can lead to aminolysis of the molybdenum-chlorine bonds. researchgate.net
Lewis Acid Behavior Towards Non-Oxidizable Ligands
This compound exhibits significant Lewis acidity, readily reacting with a variety of non-oxidizable ligands to form adducts. wikipedia.orgwikiwand.com As a Lewis acid, the molybdenum center acts as an electron pair acceptor. This behavior is fundamental to much of its coordination chemistry, allowing it to form stable complexes with ligands that are not susceptible to oxidation by the Mo(V) center. chemeurope.com This property is leveraged in numerous synthetic applications where MoCl₅ serves as a catalyst or precursor. sigmaaldrich.comresearchgate.net
Interactions and Reactivity with Ethers (e.g., Diethyl Ether, THF, Methyl Phenyl Ether)
The interaction of this compound with ethers is complex and depends on the specific ether used. While MoCl₅ is generally stable in diethyl ether, its reactivity with other ethers can lead to reduction of the metal center or cleavage of the ether C-O bonds. wikipedia.orgrsc.org
Diethyl Ether (Et₂O): MoCl₅ is stable in diethyl ether, and such solutions can be used for further reactions. For instance, reduction of MoCl₅ in diethyl ether with tin can produce Mo(IV) and Mo(III) etherates like MoCl₄((CH₃CH₂)₂O)₂ and MoCl₃((CH₃CH₂)₂O)₃, depending on the reaction conditions. wikipedia.org
Tetrahydrofuran (THF): this compound is known to polymerize tetrahydrofuran. wikipedia.org
Methyl Phenyl Ether (Anisole): The reaction between MoCl₅ and methyl phenyl ether (OMePh) results in the cleavage of the ether, yielding methyl chloride (MeCl) and the formation of a molybdenum(V) chlorido-aryloxide complex, MoCl₃(OPh)₂. rsc.org
A summary of reactions with various ethers is presented below.
| Ether | Reactant Ratio (MoCl₅:Ether) | Isolated Molybdenum Product | Yield | Reference |
| Dimethyl Ether (Me₂O) | 1 : excess | MoCl₄(OMe₂)₂ | 75% | rsc.org |
| Methyl Phenyl Ether (OMePh) | 1 : 1 | MoCl₃(OPh)₂ | 60% | rsc.org |
| 1,2-diethoxyethane | 1 : 1 | MoCl₄(κ²-EtOCH₂CH₂OEt) | Good | rsc.org |
Reactions with Amines (Primary, Secondary, and Tertiary)
The reactions of this compound with amines are highly dependent on the degree of substitution on the nitrogen atom. researchgate.netrsc.org The outcomes range from simple adduct formation with tertiary amines to complete aminolysis and the formation of imido complexes with primary amines. researchgate.net
Tertiary Amines (R₃N): These amines, such as trimethylamine and triethylamine, typically form simple adducts with MoCl₅ without cleavage of the molybdenum-chlorine bonds. researchgate.netrsc.org For example, triethylamine reacts to form a dark brown product. rsc.org In some cases, C-H bond activation can occur, as seen with triethylamine, which can yield [NHEt₃]₂[Mo₂Cl₁₀]. researchgate.net
Secondary Amines (R₂NH): Secondary amines initially form adducts, but subsequent aminolysis (solvolysis involving the amine) readily occurs, leading to the replacement of chloride ligands with amino groups. rsc.orgresearchgate.net For instance, diethylamine (B46881) undergoes dehydrogenative oxidation, and reactions can yield compounds like [CH₃CHNHEt][MoOCl₄]. researchgate.net
Primary Amines (RNH₂): Primary amines also undergo aminolysis, often to a greater extent than secondary amines. researchgate.netrsc.org The degree of aminolysis can be influenced by the steric bulk of the alkyl group on the amine. rsc.org Reactions with primary amines like cyclohexylamine (B46788) (CyNH₂) and tert-butylamine (B42293) (tBuNH₂) can afford Mo(VI) chloride imido complexes of the type [MoCl₄(NR)]₂. researchgate.net
The following table summarizes the varied reactivity.
| Amine Type | Example Amine | General Reaction Type | Example Product | Reference |
| Primary | Methylamine, Ethylamine | Aminolysis | MoCl₂(NHEt)₃ | rsc.org |
| Primary | Cyclohexylamine | Aminolysis / Oxidation | [MoCl₄(NCy)]₂ | researchgate.net |
| Secondary | Diethylamine | Aminolysis / Oxidation | [CH₃CHNHEt][MoOCl₄] | researchgate.net |
| Tertiary | Triethylamine | Adduct Formation | [NHEt₃]₂[Mo₂Cl₁₀] | researchgate.net |
Hydrolysis and Aqua-Chloro Complexation
In aqueous solutions, particularly in the presence of hydrochloric acid, this compound undergoes hydrolysis and complexation to form a variety of aqua-chloro species. The specific complex formed is highly dependent on the concentration of the acid. kek.jpresearchgate.net
Mo(V) Aqua-Chloro Complex Formation in Hydrochloric Acid Solutions
When MoCl₅ is dissolved in hydrochloric acid, the resulting Mo(V) species and the solution's color are dictated by the HCl concentration. kek.jp
In high concentrations of HCl (e.g., 7.4–9.4 M), the solution is emerald green, and the dominant species is the mononuclear complex [MoOCl₄(OH₂)]⁻. kek.jpresearchgate.netnih.gov
In intermediate HCl concentrations, mixtures of mononuclear, mono-oxo-bridged dinuclear, and dioxo-bridged dinuclear Mo(V) complexes coexist. kek.jpnih.gov
In more dilute HCl solutions (e.g., 1.7 M), the solution is amber yellow, and dioxo-bridged dinuclear species such as [Mo₂O₄Cl₄(OH₂)₂]²⁻ become dominant. kek.jpresearchgate.net
This transformation from mononuclear paramagnetic species to dinuclear diamagnetic species is associated with the observed color changes. kek.jp
Structural Characterization of Mononuclear [MoOCl₄(OH₂)]⁻
The mononuclear complex [MoOCl₄(OH₂)]⁻, which predominates in concentrated HCl solutions (7.4–9.4 M), has been structurally characterized using Mo K-edge X-ray absorption spectroscopy (EXAFS) and Raman spectroscopy. researchgate.netnih.gov The molybdenum atom is in a distorted octahedral geometry, coordinated to one terminal oxo ligand, four chloride ligands, and one aqua (water) ligand. researchgate.net
The structural parameters determined from spectroscopic data are detailed in the table below.
| Parameter | Bond | Bond Distance (Å) | Method | Reference |
| Mo=O | Molybdenum-Oxo | 1.66(2) | EXAFS | researchgate.netnih.gov |
| Mo-Cl | Molybdenum-Chlorine | 2.38(2) | EXAFS | researchgate.netnih.gov |
| Mo-OH₂ | Molybdenum-Aqua | 2.30(2) | EXAFS | researchgate.netnih.gov |
The Mo=O symmetric stretching vibration for this complex in solution is observed at 994 cm⁻¹ via Raman spectroscopy. nih.gov
Structural Characterization of Dinuclear [Mo₂O₄Cl₆₋n(OH₂)n]n⁻⁴ Complexes
The structural landscape of dinuclear Molybdenum(V) complexes in aqueous hydrochloric acid is dominated by the dioxo-bridged core, {Mo₂O₄}²⁺. These complexes, with the general formula [Mo₂O₄Cl₆₋n(OH₂)n]ⁿ⁻⁴, have been characterized using various spectroscopic techniques, particularly Mo K-edge Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy.
In solutions with low hydrochloric acid concentrations (e.g., 1.7 M HCl), EXAFS data reveal the presence of a dinuclear complex featuring a double oxygen bridge. nih.govresearchgate.net The structure is characterized by a short Molybdenum-Molybdenum distance of 2.56(2) Å, which is indicative of a metal-metal bond. nih.govresearchgate.netsemanticscholar.org The coordination sphere around each molybdenum atom is completed by terminal oxo groups (Mo=O), bridging oxygen atoms (Mo-(µ-O)), chloride ions, and water molecules.
One key structural feature is the short Mo-OH₂ distance of 2.15(2) Å. nih.govresearchgate.net This suggests that at least one of the coordinated water molecules occupies an equatorial position relative to the axial Mo=O bonds, a departure from the trans configuration seen in some solid-state structures like (pyH)₂[Mo₂O₄Cl₄(trans-OH₂)₂]. nih.gov The puckered Mo(µ-O)₂Mo ring is a common feature, with the molybdenum atoms positioned above and the bridging oxygen atoms below the mean plane. semanticscholar.org
The key average interatomic distances for the dinuclear species found in 1.7 M HCl solution are summarized in the table below.
| Bond Type | Average Distance (Å) |
| Mo=O | 1.67(2) |
| Mo-(µ-O) | 1.93(2) |
| Mo-Cl | 2.47(3) |
| Mo-Mo | 2.56(2) |
| Mo-OH₂ | 2.15(2) |
| Data sourced from Mo K-edge EXAFS analysis of 0.2 M MoCl₅ in 1.7 M HCl solution. nih.govresearchgate.net |
The structural parameters, particularly the Mo-Mo distance, are influenced by the nature of the surrounding ligands. For instance, dinuclear Mo(V) complexes with electron-donating pyridine (B92270) ligands exhibit Mo-Mo distances around 2.54-2.55 Å. semanticscholar.org
Coexistence and Equilibrium of Mononuclear and Dinuclear Mo(V) Species in Aqueous Solutions
The speciation of Molybdenum(V) in aqueous hydrochloric acid is a complex equilibrium involving both mononuclear and dinuclear species, heavily dependent on the acid concentration. imoa.info
In concentrated HCl solutions (e.g., 7.4–9.4 M), the predominant species is the mononuclear complex [MoOCl₅]²⁻, which transitions to [MoOCl₄(OH₂)]⁻ as the dominant form. nih.govimoa.info The structure of [MoOCl₄(OH₂)]⁻ has been determined with Mo=O, Mo-Cl, and Mo-OH₂ bond distances of 1.66(2) Å, 2.38(2) Å, and 2.30(2) Å, respectively. nih.gov
As the concentration of HCl is lowered, dimerization occurs, leading to the formation of dinuclear complexes. imoa.info In intermediate HCl concentrations (approximately 3.7–6.3 M), spectroscopic evidence confirms the coexistence of three distinct classes of Mo(V) complexes:
Mononuclear species (e.g., [MoOCl₄(OH₂)]⁻)
Dinuclear mono-oxo bridged species (e.g., [Mo₂O₃Cl₆(H₂O)₂]²⁻)
Dinuclear dioxo-bridged species (e.g., [Mo₂O₄Clₓ(H₂O)y]ⁿ⁻) nih.gov
At HCl concentrations below 4.5 M, the equilibrium shifts significantly towards the dioxo-bridged dinuclear complexes. nih.gov The transformation from mononuclear to dinuclear species is a key feature of Mo(V) chemistry in aqueous acid. The general pathway involves the hydrolysis and condensation of the mononuclear units as the acidity of the solution decreases.
The distribution of these species as a function of HCl concentration is summarized below.
| HCl Concentration Range | Predominant Mo(V) Species |
| High (> 7 M) | Mononuclear: [MoOCl₅]²⁻, [MoOCl₄(OH₂)]⁻ |
| Intermediate (3.7-6.3 M) | Coexistence of mononuclear, dinuclear mono-oxo bridged, and dinuclear dioxo-bridged species |
| Low (< 4.5 M) | Dinuclear dioxo-bridged: [Mo₂O₄]²⁺ core species |
| This table illustrates the general trend of Mo(V) speciation in aqueous HCl. nih.govimoa.info |
This equilibrium between monomeric and dimeric forms is crucial in understanding the reactivity and potential applications of this compound solutions.
Coordination Chemistry and Complex Synthesis with Molybdenum V Chloride
Synthesis of Molybdenum(IV) Chloride Adducts
Molybdenum(V) chloride (MoCl₅) is a potent oxidizing agent and a strong Lewis acid, readily reduced to molybdenum(IV) chloride (MoCl₄) derivatives in the presence of appropriate reagents. acs.org The synthesis of MoCl₄ adducts often involves the reduction of MoCl₅ in the presence of a coordinating ligand.
One common method involves the use of acetonitrile (B52724) (CH₃CN) as both a reducing agent and a ligand. The reaction of MoCl₅ with acetonitrile yields an orange complex, MoCl₄(CH₃CN)₂, along with other byproducts. wikipedia.org This acetonitrile adduct is a valuable precursor for other molybdenum-containing complexes. For instance, it can react with tetrahydrofuran (B95107) (THF) to produce MoCl₄(THF)₂, another important starting material in molybdenum chemistry. acs.orgwikipedia.org
Diethyl ether is another solvent and ligand that facilitates the reduction of MoCl₅. The reduction of a diethyl ether solution of MoCl₅ with tin powder can produce MoCl₄((CH₃CH₂)₂O)₂. wikipedia.org Furthermore, bis(diethyl ether) and 1,2-dimethoxyethane (B42094) (dme) adducts of molybdenum(IV) chloride are significant starting materials for various synthetic applications. rsc.org Optimized procedures for the synthesis of MoCl₄(dme) have been developed, and its magnetic properties have been studied. rsc.org
The reduction can also be achieved using organosilanes. For example, the addition of dimethylphenylsilane (B1631080) to a suspension of MoCl₅ in toluene (B28343) results in the precipitation of MoCl₄. rsc.org
Table 1: Synthesis of Molybdenum(IV) Chloride Adducts from this compound
| Starting Material | Reagent(s) | Product | Reference |
| MoCl₅ | Acetonitrile (CH₃CN) | MoCl₄(CH₃CN)₂ | wikipedia.org |
| MoCl₄(CH₃CN)₂ | Tetrahydrofuran (THF) | MoCl₄(THF)₂ | wikipedia.org |
| MoCl₅ in Diethyl Ether | Tin Powder | MoCl₄((CH₃CH₂)₂O)₂ | wikipedia.org |
| MoCl₅ | Dimethylphenylsilane in Toluene | MoCl₄ | rsc.org |
Synthesis of Molybdenum(III) Chloride Adducts
Further reduction of this compound can lead to the formation of molybdenum(III) chloride (MoCl₃) and its adducts. MoCl₃ can be synthesized by the reduction of MoCl₅ with hydrogen. wikipedia.org A higher yield can be achieved by using anhydrous tin(II) chloride as the reducing agent. wikipedia.org
Ether adducts of molybdenum(III) chloride, such as MoCl₃(thf)₃ and MoCl₃(Et₂O)₃, are beige, paramagnetic solids with octahedral molybdenum centers. The diethyl ether complex is synthesized by reducing a diethyl ether solution of MoCl₅ with tin powder. wikipedia.orgwikipedia.org Older methods involved a stepwise reduction that included the isolation of a Mo(IV)-thf complex. wikipedia.org Vigorous stirring of a mixture of MoCl₄ (derived from MoCl₅) with dimethylphenylsilane can also fully reduce it to MoCl₃. rsc.org
Table 2: Synthesis of Molybdenum(III) Chloride Adducts from this compound
| Starting Material | Reagent(s) | Product | Reference |
| MoCl₅ | Hydrogen | MoCl₃ | wikipedia.org |
| MoCl₅ | Anhydrous Tin(II) Chloride | MoCl₃ | wikipedia.org |
| MoCl₅ in Diethyl Ether | Tin Powder | MoCl₃((CH₃CH₂)₂O)₃ | wikipedia.orgwikipedia.org |
| MoCl₄ (from MoCl₅) | Dimethylphenylsilane | MoCl₃ | rsc.org |
Molybdenum(V) Oxido-Chloride Complexes
The reaction of this compound with oxygen-containing compounds can lead to the formation of molybdenum(V) oxido-chloride complexes. These reactions often involve a chlorine/oxygen interchange. The direct interaction of MoCl₅ with various carboxylic acids (RCOOH) results in the release of hydrogen chloride and the formation of oxido-molybdenum complexes. rsc.org
For example, the reaction of MoCl₅ with a threefold molar excess of carboxylic acids such as acetic acid (CH₃COOH), trichloroacetic acid (CCl₃COOH), dichloroacetic acid (CHCl₂COOH), and pivalic acid (CMe₃COOH) affords mononuclear complexes of the type MoOCl₃(κ¹-RCO₂H)₂ in moderate yields. rsc.org With different stoichiometric ratios, dinuclear complexes can be isolated. The 1:2 molar reactions of MoCl₅ with acetic acid and trichloroacetic acid yield [MoOCl₂(κ¹-CX₃CO₂H)(μ-Cl)]₂ (where X = H or Cl). rsc.org
The reaction of MoCl₅ with ethanol (B145695) in chloroform (B151607) has been reported to produce the complex [Cl₂OMo(µ-OEt)₂(µ-HOEt)MoOCl₂]. researchgate.net
Table 3: Synthesis of Molybdenum(V) Oxido-Chloride Complexes from this compound
| Starting Material | Reagent(s) | Product | Reference |
| MoCl₅ | 3 equiv. RCOOH (R = CH₃, CCl₃, CHCl₂, CMe₃) | MoOCl₃(κ¹-RCO₂H)₂ | rsc.org |
| MoCl₅ | 2 equiv. CH₃COOH | [MoOCl₂(κ¹-CH₃CO₂H)(μ-Cl)]₂ | rsc.org |
| MoCl₅ | 2 equiv. CCl₃COOH | [MoOCl₂(κ¹-CCl₃CO₂H)(μ-Cl)]₂ | rsc.org |
| MoCl₅ | Ethanol in Chloroform | [Cl₂OMo(µ-OEt)₂(µ-HOEt)MoOCl₂] | researchgate.net |
Chalcogenoether and Phosphine (B1218219) Ligand Complexes of Molybdenum(V)
Molybdenum(V) oxotrichloride (MoOCl₃) serves as a precursor for the synthesis of complexes with neutral chalcogenoether ligands. A range of MoOCl₃ complexes with thio- and seleno-ethers can be prepared from [MoOCl₃(thf)₂] and the respective ligands in anhydrous dichloromethane. soton.ac.uk For more weakly coordinating ligands like PhS(CH₂)₂SPh, SMe₂, and SeMe₂, which fail to displace THF, the complexes can be obtained by using a suspension of MoOCl₃ in dichloromethane. soton.ac.uk
The reaction of MoOCl₃ with TeMe₂ in toluene produces the brown, bridged dimer [{MoOCl₂(TeMe₂)}₂(µ-Cl)₂], which is the first reported Mo(V) complex with a neutral tellurium donor ligand. soton.ac.uk The coordination chemistry of chalcogenoether ligands with MoOCl₃ shows both similarities and differences when compared to phosphine ligands. Pink or red complexes of the type [MoOCl₃(diphosphine)] have been reported and characterized as Mo(V) compounds. soton.ac.uk
Cyclopentadienyl and Metallocene Derivatives of Molybdenum(V)
The reaction of [Mo(η-C₅Me₅)Cl₄] with various iodoanilines leads to the formation of pentamethylcyclopentadienyl molybdenum(V) imido complexes. For instance, reacting [Mo(η-C₅Me₅)Cl₄] with 2-iodoaniline, 3-iodoaniline, or 4-iodoaniline (B139537) in refluxing toluene affords dark crystalline products of the formula [Mo(η-C₅Me₅)Cl₂(ArN)], where Ar is the corresponding iodophenyl group. mdpi.com These complexes adopt a "piano-stool" conformation. mdpi.comlibretexts.org Similarly, reaction with aniline (B41778) produces [Mo(η-C₅Me₅)Cl₂(C₆H₅N)]. mdpi.com The synthesis of the starting material, [Mo(η-C₅Me₅)Cl₄], is analogous to its tungsten counterpart. mdpi.com
Table 4: Synthesis of Cyclopentadienyl Molybdenum(V) Complexes
| Starting Material | Reagent | Product | Reference |
| [Mo(η-C₅Me₅)Cl₄] | 2-Iodoaniline | [Mo(η-C₅Me₅)Cl₂(2-IC₆H₄N)] | mdpi.com |
| [Mo(η-C₅Me₅)Cl₄] | 3-Iodoaniline | [Mo(η-C₅Me₅)Cl₂(3-IC₆H₄N)] | mdpi.com |
| [Mo(η-C₅Me₅)Cl₄] | 4-Iodoaniline | [Mo(η-C₅Me₅)Cl₂(4-IC₆H₄N)] | mdpi.com |
| [Mo(η-C₅Me₅)Cl₄] | Aniline | [Mo(η-C₅Me₅)Cl₂(C₆H₅N)] | mdpi.com |
Molybdenum(V) Nitride Chloride Complexes (e.g., Mo₂NCl₇)
Molybdenum(V) nitride chloride complexes can be synthesized from this compound. The reaction of vanadium nitride (VN) with MoCl₅ at 175 °C in a sealed glass ampoule yields the molybdenum(V) nitride chloride Mo₂NCl₇ as air-sensitive black crystals. researchgate.net The crystal structure of this compound is composed of dinuclear [Mo₂N₂Cl₇]³⁻ and [Mo₂Cl₇]³⁺ units, which are connected by asymmetric nitrido bridges to form endless chains. researchgate.net
Allyl Complexes of Molybdenum
While many syntheses of molybdenum allyl complexes start from lower oxidation state molybdenum precursors, such as Mo(0) or Mo(II) carbonyl complexes wikipedia.org, η³-allyl complexes can also be derived from higher oxidation state molybdenum compounds. For example, η³-allyl complexes of the type [MoCl(CO)₂(L-L)(η³-allyl)] (where L-L is a pyridyl amine Schiff base ligand) have been prepared by treating molybdenum tetracarbonyl complexes with allyl chloride in refluxing THF. researchgate.net Although direct synthesis from MoCl₅ is less common, the versatility of molybdenum chemistry suggests pathways where MoCl₅ could be reduced in situ to a reactive intermediate that then forms an allyl complex.
Catalytic Applications and Mechanistic Studies of Molybdenum V Chloride
Organic Transformation Catalysis by Molybdenum(V) Chloride
This compound is an effective catalyst for various organic reactions, finding use in oxidative coupling, deoxygenation, and as a precursor for other molybdenum complexes. wikipedia.orgthermofisher.kr Its catalytic activity is prominent in the formation of carbon-carbon bonds and in various chlorination processes. sigmaaldrich.combenthamdirect.com
As a potent Lewis acid, this compound activates substrates, facilitating nucleophilic attack and the formation of new carbon-carbon bonds. chemicalbook.comwikipedia.orgbenthamdirect.com This catalytic behavior has been explored in reactions involving a variety of carbon nucleophiles and electrophilic substrates. researchgate.net
The catalytic activity of MoCl₅ has been demonstrated in carbon-carbon bond-forming reactions involving substrates such as aldehydes, benzyl (B1604629) alcohols, glucals, and aminals with various carbon nucleophiles. benthamdirect.comresearchgate.net These reactions generally proceed smoothly, providing the corresponding products in good yields. researchgate.net For instance, MoCl₅ catalyzes the direct amidation of secondary benzylic alcohols with sulfonamides and carbamates at room temperature with a 5 mol% catalyst loading, yielding the desired products efficiently. researchgate.net The Lewis acidic nature of MoCl₅ is crucial in activating the substrates for nucleophilic attack. researchgate.net
| Substrate | Nucleophile | Product Type | Catalyst Loading | Key Findings | Reference |
|---|---|---|---|---|---|
| Aldehydes | Carbon Nucleophiles | Alcohols/Substituted Products | Catalytic | Reaction proceeds smoothly to furnish the corresponding products in good yields. | benthamdirect.comresearchgate.net |
| Benzyl Alcohols | Carbon Nucleophiles | Substituted Products | Catalytic | Facilitates C-C bond formation under mild conditions. | benthamdirect.comresearchgate.net |
| Benzyl Alcohols | Sulfonamides, Carbamates | Amides | 5 mol% | Direct amidation proceeds smoothly at room temperature. | researchgate.net |
| Glucals | Carbon Nucleophiles | C-Glycosides | Catalytic | Effective in promoting C-C bond formation. | benthamdirect.comresearchgate.net |
| Aminals | Carbon Nucleophiles | Substituted Amines | Catalytic | Catalyzes the reaction to give products in good yields. | benthamdirect.comresearchgate.net |
This compound serves as an efficient catalyst for the carbon-carbon coupling of alkenyllithium reagents. sigmaaldrich.comsigmaaldrich.com This application highlights its role in facilitating the formation of new bonds between unsaturated carbon centers, expanding its utility in the synthesis of complex organic molecules.
MoCl₅ is utilized as a reagent in various chlorination reactions, occasionally finding use in organic synthesis for this purpose. wikipedia.org It can effectively chlorinate a range of saturated and unsaturated organic compounds. sigmaaldrich.comsigmaaldrich.comlabor.com.tr
This compound is an effective reagent for the chlorination of alkyl halides, alkenes, and alkynes. sigmaaldrich.comsigmaaldrich.comlabor.com.tr The reaction with vicinal disubstituted olefins and internal alkynes yields dichloroalkanes and dichloroalkenes, respectively, in moderate to good yields. acs.org Specifically, the chlorination of alkenes with MoCl₅ has been noted to proceed with syn-stereospecificity, producing cis-dichloroalkanes. nih.govacs.orgresearchgate.net This method provides a useful procedure for the chlorination of carbon-carbon double bonds. acs.org For example, the reaction of MoCl₅ with tetrachloroethylene (B127269) results in hexachloroethane (B51795) in nearly quantitative yields. acs.org Furthermore, MoCl₅ can be used for halogen interchange in alkyl halides. acs.org
| Substrate Type | Specific Substrate Example | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Alkyl Halides | 2-Chlorobutane | vic-Dichlorides | Used for halogen interchange and vicinal dichlorination. | researchgate.netacs.org |
| Alkenes | Tetrachloroethylene | Dichloroalkanes (Hexachloroethane) | Produces hexachloroethane in essentially quantitative yield. | acs.org |
| Alkenes | Vicinal Disubstituted Olefins | cis-Dichloroalkanes | Proceeds with syn-stereospecificity. | nih.govacs.org |
| Alkynes | Internal Alkynes | Dichloroalkenes | Yields are fair to good. | acs.org |
This compound has been proven to be an efficient catalyst for the chlorination of aromatic rings. chemicalbook.comthermofisher.krfishersci.comthermofisher.com Its strong Lewis acidic character facilitates the electrophilic aromatic substitution reaction, making it a useful tool in the synthesis of chlorinated aromatic compounds. chemicalbook.comfishersci.com
Oxidative Coupling Reactionsbenchchem.comwikiwand.comwikipedia.org
This compound's strong oxidizing power is harnessed in the formation of carbon-carbon bonds through oxidative coupling. nih.gova2bchem.com This capability has been exploited to synthesize complex and highly functionalized molecular architectures. a2bchem.com The reagent's effectiveness allows for reactions to proceed under mild conditions, often tolerating a variety of sensitive functional groups. researchgate.net
This compound mediates a novel domino oxidative coupling sequence to produce highly functionalized dibenzo[a,c]cycloheptenes. a2bchem.comacs.org This process involves a series of MoCl₅-mediated oxidations, followed by trapping and a proposed acs.orgacs.org-sigmatropic rearrangement, which rapidly assembles the complete carbon skeleton of molecules like metasequirin-B. acs.org The reaction tolerates a range of substituents. acs.org The oxidative treatment of 1,3-diarylpropene precursors with MoCl₅ initiates a cascade of redox steps that ultimately yield dimers of dibenzo[a,c]cycloheptene. researchgate.net
Table 1: MoCl₅-Mediated Synthesis of Dibenzo[a,c]cycloheptenes
| Starting Material | Key Transformation | Product | Reference |
| 1,3-Diarylpropene | Domino oxidative coupling | Dibenzo[a,c]cycloheptene | acs.orgresearchgate.net |
The potent oxidative nature of MoCl₅ facilitates an efficient intramolecular oxidative carbon-carbon bond formation in benzil (B1666583) derivatives, leading to the synthesis of 9,10-phenanthrenequinones. nih.govacs.org This method provides a complementary approach to existing synthetic routes, allowing for a modular and high-yielding synthesis of the required precursors. nih.govacs.org A significant application of this methodology was the first total synthesis of cypripediquinone A, a natural product derived from an orchid. nih.govacs.org
Table 2: Synthesis of Phenanthrenequinones using MoCl₅
| Substrate | Reaction Type | Product | Significance | Reference |
| Benzil derivatives | Oxidative C-C bond formation | 9,10-Phenanthrenequinones | Modular access to highly functionalized products | nih.govacs.org |
| Precursor to cypripediquinone A | Oxidative coupling | Cypripediquinone A | First total synthesis of the natural product | nih.govacs.org |
The unique oxidizing capability of molybdenum pentachloride provides a versatile and high-yielding method for constructing carbazoles and their dibenzo analogues, including dibenzofurans, dibenzothiophenes, and dibenzoselenophenes. datapdf.comresearchgate.netresearchgate.net This approach offers a modular synthesis for these important heterocyclic compounds. datapdf.com The process is believed to involve an anionic cyclization on a benzyne-tethered aryllithium intermediate in some synthetic routes for these compounds. researchgate.net Other methods involve the palladium-catalyzed ring-closure of diaryl thioethers or the cross-coupling of o-iodoanilines and o-iodophenols with silylaryl triflates followed by cyclization. researchgate.netnih.gov
Amidation Reactions (e.g., Direct Amidation of Secondary Benzyl Alcohols)
This compound serves as an effective catalyst for the direct amidation of secondary benzyl alcohols. labor.com.trcenmed.comresearchgate.net This method allows for the reaction of various secondary benzyl alcohols with both sulfonamides and carbamates. researchgate.net The reaction proceeds smoothly at room temperature in the presence of a catalytic amount (5 mol%) of MoCl₅, affording the desired amidated products in good yields. researchgate.net This catalytic activity is linked to MoCl₅'s chlorinating power. core.ac.uk While MoCl₅ has been used to achieve yields up to 90%, other metal catalysts have also been employed in similar transformations. acs.org
Table 3: MoCl₅-Catalyzed Amidation of Secondary Benzyl Alcohols
| Substrates | Catalyst Loading | Conditions | Product Yield | Reference |
| Secondary Benzyl Alcohols, Sulfonamides/Carbamates | 5 mol% MoCl₅ | Room Temperature | Good | researchgate.net |
Deoxygenation Reactions
This compound is utilized in deoxygenation reactions, often in conjunction with a reducing agent. wikipedia.org For instance, the MoCl₅/indium system effectively converts various sulfoxides, including dialkyl, diaryl, and aryl alkyl sulfoxides, into their corresponding sulfides in good to excellent yields under mild conditions. researchgate.net Similarly, a combination of MoCl₅ and zinc powder in acetonitrile (B52724) provides an efficient method for the deprotection of oximes to their corresponding aldehydes and ketones in high yields. researchgate.net These reactions highlight MoCl₅'s role in facilitating the removal of oxygen atoms from organic substrates. researchgate.net
Stereoselective Isomerization by Template Formation
This compound can be employed to achieve stereoselective isomerization, a process that proceeds through the formation of a template. colab.ws The molybdenum salts that are co-formed during oxidative coupling reactions can be leveraged for these template effects, guiding the formation of uncommon geometries in a preferential manner. researchgate.net This control over stereochemistry is a critical aspect of modern organic synthesis. While the specific mechanism for isomerization via template formation is distinct, the ability of molybdenum complexes to control stereoselectivity is also a key feature in other reactions, such as Z-selective olefin metathesis, where the ligand sphere around the metal center dictates the stereochemical outcome. nih.gov
Alkyne Cyclotrimerization
This compound serves as a precursor for generating low-valent molybdenum species that are effective catalysts for the cyclotrimerization of alkynes, a process that constructs benzene (B151609) rings from three alkyne units. researchgate.netrsc.org These reactions are typically initiated by reducing MoCl₅ with various metals. researchgate.netoup.com
The reactivity and regioselectivity of the cyclotrimerization are significantly influenced by the choice of reducing metal and the alkyne substrate. researchgate.net Studies have shown that the reactivity of the low-valent molybdenum species, prepared from MoCl₅ in dimethoxyethane (DME), follows the order Al > Sn, In > Zn, Mg, Li. oup.comoup.com This trend correlates with the Lewis acidity of the resulting metal chlorides (AlCl₃ > SnCl₄ > InCl₃ > ZnCl₂ > MgCl₂ > LiCl), suggesting a cooperative effect between the reduced molybdenum and the metal-chloride byproduct in the catalytic cycle. oup.com
For instance, the cyclotrimerization of 1-octyne (B150090) using the MoCl₅/Al system yields a mixture of 1,2,4-tri-n-hexylbenzene and 1,3,5-tri-n-hexylbenzene with a high combined yield. oup.com The regioselectivity can be tuned by the choice of the reducing metal; for example, in the cyclotrimerization of phenylacetylene (B144264), indium provides the best regioselectivity. oup.com The mechanism is thought to proceed through a stepwise cyclization, likely involving a molybdacyclopentadiene intermediate. oup.com
Table 1: Effect of Reducing Metal on the Cyclotrimerization of 1-Octyne Catalyzed by MoCl₅
| Reducing Metal | Combined Yield (%) | Regioisomeric Ratio (1,2,4- : 1,3,5-) |
|---|---|---|
| Al | 90 | 8:1 |
| In | Moderate | - |
| Sn | Moderate | - |
Data sourced from Hara et al. (2000). oup.com
Polymerization Catalysis
This compound is a versatile catalyst in the field of polymer chemistry, demonstrating activity in both coordination and ring-opening polymerization processes.
Coordination Polymerization of Olefins and Vinyl Monomers (e.g., Butadiene, Ethylene (B1197577), Trioxane)
MoCl₅ is recognized as an effective catalyst for the coordination polymerization of various monomers. It is particularly notable for its use in the polymerization of butadiene, leading to the formation of synthetic rubbers. cenmed.comsigmaaldrich.com In these systems, MoCl₅ often acts as the primary catalyst, sometimes in conjunction with a cocatalyst. For example, Mo-based catalytic systems using MoCl₅ as the main catalyst, alkyl aluminum as a cocatalyst, and an organophosphorus compound as a ligand have been employed to prepare high 1,2-orientation butadiene-styrene copolymers. researchgate.net The immobilization of MoCl₅ on supports like nano sepiolite (B1149698) has been shown to enhance catalyst activity and dispersity during butadiene polymerization. researcher.life
In ethylene polymerization, molybdenum-based catalysts, including those derived from MoCl₅, are known to produce high molecular weight polyethylene. researchgate.netresearchgate.net The properties of the resulting polymer can be influenced by the specific ligands attached to the molybdenum center. researchgate.net Furthermore, MoCl₅ has been implicated in the copolymerization of trioxane (B8601419) with cyclic ethers or formals, where it is part of a heteropoly acid catalyst system. google.com
Ring-Opening Polymerization (ROP) of Lactones (e.g., ε-Caprolactone)
Molybdenum complexes derived from MoCl₅ have been investigated as catalysts for the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone (ε-CL), to produce biodegradable polyesters like polycaprolactone (B3415563) (PCL). mdpi.comsemanticscholar.org The catalytic activity often requires the presence of an initiator, such as an alcohol. For instance, pentamethylcyclopentadienyl molybdenum(V) complexes, in the presence of benzyl alcohol, catalyze the ROP of ε-caprolactone. dntb.gov.uamdpi.com
The polymerization conditions, such as temperature, significantly affect the reaction. Studies on molybdenum(VI) imido complexes have shown that good catalytic activity for ε-caprolactone ROP is typically achieved at temperatures of 100 °C or higher. mdpi.comsemanticscholar.org While these systems can produce polymers with narrow polydispersity, the observed molecular weights are often lower than calculated values, suggesting the occurrence of side reactions like trans-esterification. mdpi.com The mechanism for ROP initiated by metal complexes is generally believed to involve a coordination-insertion pathway. researchgate.net
Table 2: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) Catalyzed by Molybdenum Complexes
| Catalyst System | Temperature (°C) | Conversion (%) | Molecular Weight | Polydispersity Index (PDI) |
|---|---|---|---|---|
| [Mo(η-C₅Me₅)Cl₂(2I,4F-C₆H₃N)] / Benzyl Alcohol | 130 | - | Low | < 1.25 |
| Molybdenum(VI) Phenolate Complexes / Benzyl Alcohol | ≥100 | >90 (in most cases over 6h) | Lower than calculated | Narrow |
Data sourced from Green et al. (2021) and Redshaw et al. (2015). mdpi.commdpi.com
Mechanistic Investigations in this compound Catalysis
Understanding the mechanisms by which MoCl₅ facilitates catalytic reactions is crucial for optimizing existing processes and designing new catalysts. Key mechanistic aspects include the role of different molybdenum oxidation states and the formation of reactive intermediates.
Role of Low-Valent Molybdenum Species in Catalytic Cycles
In many catalytic reactions involving MoCl₅, particularly in alkyne cyclotrimerization, the active catalytic species are not Mo(V) itself but rather low-valent molybdenum species generated in situ. researchgate.netoup.com The reduction of MoCl₅ by metals like aluminum or tin produces these highly reactive species. researchgate.netoup.com These low-valent molybdenum compounds are adept at mediating the coupling of alkynes to form cyclotrimerized products, with yields reaching up to 94%. researchgate.net
The formation of these low-valent species is a critical step in the catalytic cycle. For example, in alkyne metathesis, which shares mechanistic features with cyclotrimerization, low-valent molybdenum species are invoked as key intermediates. ethz.chifpenergiesnouvelles.fr The reduction of MoCl₅ can lead to various oxidation states, and the specific nature of the active species can be complex and dependent on the reaction conditions and reducing agent used. researchgate.netnih.gov
Formation of Radical Cations in Oxidative Transformations
This compound's high oxidation potential allows it to act as a powerful one-electron oxidant, leading to the formation of radical cations from various organic substrates. researchgate.netacs.org This is a key step in many oxidative coupling reactions catalyzed by MoCl₅. researchgate.net Mechanistic investigations into reactions of Mo(V) reagents with aromatic substrates indicate that the initial step is the formation of a radical cation, which then participates in the oxidative coupling process. researchgate.netacs.org
The generation of these radical cation intermediates can trigger cyclization reactions. nih.gov For instance, electron-rich olefins can be oxidized to form radical cations that then undergo cyclization with various nucleophiles. nih.gov The high reactivity of these radical cations means that subsequent reaction pathways can be very fast, often leading to complex product mixtures if not carefully controlled. nih.gov
Correlation between Reactivity and Acidity of Descendant Lewis Acids
The catalytic efficacy of systems derived from this compound is significantly influenced by the nature of the reducing agent used to generate the active low-valent molybdenum species. Mechanistic studies have revealed a direct correlation between the reactivity of these catalytic systems in reactions such as alkyne cyclotrimerization and the Lewis acidity of the metal chloride formed as a byproduct from the reducing metal.
Detailed research has demonstrated that the choice of the reducing metal has a profound impact on the yield and outcome of the catalytic reaction. oup.com This is attributed to a cooperative effect between the low-valent molybdenum species and the descendant Lewis acid generated in situ. oup.com
Research Findings
Investigations into the cyclotrimerization of alkynes using this compound in the presence of various reducing metals have established a clear trend in reactivity. The reactivity, as determined by the yield of the cyclotrimerization product, follows the order:
Al > Sn, In > Zn, Mg, Li oup.com
This order of reactivity has been found to be directly parallel to the known Lewis acidity of the corresponding metal chlorides that are formed after the reduction of MoCl₅:
AlCl₃ > SnCl₄ > InCl₃ > ZnCl₂ > MgCl₂ > LiCl oup.com
This strong correlation suggests that the descendant Lewis acid is not a mere spectator in the reaction but plays a crucial role in the catalytic cycle, likely by activating the alkyne substrate or influencing the electronic properties of the active molybdenum catalyst. oup.com
The cooperative effect of the metal-chloride moiety with the reduced molybdenum is a key factor in the efficiency of the alkyne cyclotrimerization. oup.com The stronger the Lewis acidity of the descendant metal chloride, the higher the observed reactivity of the catalytic system.
Data from Cyclotrimerization of 1-Octyne
The following table presents the results from the cyclotrimerization of 1-octyne catalyzed by low-valent molybdenum species generated from this compound and various reducing metals. The reaction was conducted in 1,2-dimethoxyethane (B42094) (DME) at 50°C. oup.com The yields clearly illustrate the correlation between the choice of reducing metal and the efficiency of the reaction.
Table 1: Cyclotrimerization of 1-Octyne with MoCl₅ and Various Reducing Metals
| Reducing Metal | Descendant Lewis Acid | Yield (%) |
|---|---|---|
| Al | AlCl₃ | 83 |
| Sn | SnCl₄ | 76 |
| In | InCl₃ | 75 |
| Zn | ZnCl₂ | 18 |
| Mg | MgCl₂ | 15 |
| Li | LiCl | 12 |
Data sourced from Hara et al., Chemistry Letters, 2000. oup.com
The data unequivocally shows that the most effective reducing metals (Al, Sn, In) are those that produce the strongest Lewis acids as byproducts. oup.com
Regioselectivity in Alkyne Cyclotrimerization
Further studies have shown that the combination of the reducing metal and the resulting Lewis acid also influences the regioselectivity of the cyclotrimerization of unsymmetrical alkynes. For instance, in the cyclotrimerization of phenylacetylene and trimethylsilylacetylene, the choice of aluminum, tin, or indium as the reducing metal not only provides good yields but also affects the ratio of the resulting regioisomers (1,2,4- and 1,3,5-trisubstituted benzenes).
Table 2: Regioselectivity in the Cyclotrimerization of Various Alkynes
| Alkyne | Reducing Metal | Yield (%) | Regioisomeric Ratio (1,2,4- : 1,3,5-) |
|---|---|---|---|
| Phenylacetylene | Al | 88 | 80 : 20 |
| Phenylacetylene | Sn | 85 | 82 : 18 |
| Phenylacetylene | In | 80 | 78 : 22 |
| Trimethylsilylacetylene | Al | 75 | >99 : 1 |
| Trimethylsilylacetylene | Sn | 72 | >99 : 1 |
| Trimethylsilylacetylene | In | 70 | >99 : 1 |
Data sourced from Hara et al., Chemistry Letters, 2000. oup.com
Applications in Materials Science and Precursor Chemistry of Molybdenum V Chloride
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications
Molybdenum(V) chloride is a well-established precursor in both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), two crucial techniques for fabricating high-quality thin films for advanced technological applications. mdpi.comresearchgate.net In these processes, volatile precursors are introduced into a reaction chamber where they decompose or react on a substrate surface to form a solid film. MoCl₅ is one of the traditional molybdenum precursors used for these methods, alongside compounds like molybdenum hexacarbonyl (Mo(CO)₆) and molybdenum hexafluoride (MoF₆). mdpi.com
Molybdenum disulfide (MoS₂), a two-dimensional transition metal dichalcogenide, has garnered significant research interest for its unique electronic and optoelectronic properties. rsc.org CVD is a common method for synthesizing high-quality, large-area MoS₂ films, and MoCl₅ is frequently used as the molybdenum source. mdpi.com In a typical CVD process, MoCl₅ vapor is transported to a heated substrate where it reacts with a sulfur-containing co-reactant, such as hydrogen sulfide (B99878) (H₂S), to form a MoS₂ film. mdpi.com The precise control of process parameters like temperature, pressure, and precursor flow rates is critical to achieving the desired film thickness, crystallinity, and morphology. rsc.org While other precursors like molybdenum trioxide (MoO₃) are also used, MoCl₅ remains a key reactant for specific CVD processes aimed at producing crystalline and stoichiometric MoS₂ films. rsc.orgacs.org
Molybdenum (Mo) thin films are increasingly vital in the microelectronics industry, serving as diffusion barriers, electrodes, and low-resistivity gates and interconnects. google.com Molybdenum is considered an attractive alternative to tungsten (W) for future devices because, while having a similar low bulk resistivity, its smaller electron mean free path is expected to result in lower effective resistivity for films under 10 nm. avssymposium.org
MoCl₅ has been utilized as a precursor in both ALD and CVD for depositing these Mo films. mdpi.comresearchgate.net In ALD, the substrate is exposed to sequential, self-limiting pulses of the precursor (e.g., MoCl₅) and a reducing agent (e.g., zinc or hydrogen). researchgate.netavssymposium.org This cyclic process allows for atomic-level control over film thickness and ensures high conformality on complex, high-aspect-ratio structures, which is essential for modern semiconductor devices. avssymposium.org Research has shown that MoCl₅ can be used in thermal ALD processes with a hydrogen reactant gas at temperatures between 350-500°C. avssymposium.org One study demonstrated that Mo films deposited from MoCl₅ on a ruthenium substrate at 450°C contained no detectable chloride impurities. avssymposium.org
The table below summarizes typical parameters for the deposition of molybdenum-based thin films using this compound as a precursor.
| Parameter | ALD of Molybdenum (Mo) Thin Films | CVD of Molybdenum Disulfide (MoS₂) Thin Films |
| Molybdenum Precursor | This compound (MoCl₅) | This compound (MoCl₅) |
| Co-reactant / Reducing Agent | Zinc (Zn) researchgate.net, Hydrogen (H₂) avssymposium.org | Hydrogen Sulfide (H₂S) mdpi.com |
| Deposition Temperature | 400 - 500°C (with Zn) researchgate.net, 350 - 500°C (with H₂) avssymposium.org | 600 - 800°C rsc.org |
| Substrate Examples | Al₂O₃-coated glass researchgate.net, Ruthenium (Ru), Titanium Nitride (TiN) avssymposium.org | Silicon/Silicon Dioxide (Si/SiO₂) |
Synthesis of Molybdenum Oxide Materials
This compound is also a valuable starting material for synthesizing various molybdenum oxides, particularly molybdenum trioxide (MoO₃), through wet chemical methods like the sol-gel process. newhaven.edu These oxide materials are of interest for their catalytic, photochromic, and electronic properties. biomedres.us
Mesoporous materials are characterized by high surface areas and well-defined pore structures, making them highly effective in applications such as catalysis, sorption, and sensing. newhaven.edu A "one-pot" synthetic approach has been developed to create mesoporous molybdenum oxide (MoO₃) using MoCl₅ as the precursor. newhaven.edu In this method, MoCl₅ is first reacted with a solvent system, such as a mixture of methanol (B129727) and butanol, in the presence of a structure-directing surfactant. newhaven.edu The resulting material is initially amorphous but crystallizes into the orthorhombic α-MoO₃ phase upon heat treatment at higher temperatures. newhaven.edu This synthesis demonstrates the successful conversion of the MoCl₅ precursor into a structured oxide material. newhaven.edu
The formation of molybdenum oxide from MoCl₅ often proceeds via a sol-gel mechanism. newhaven.edu This process involves two primary steps: hydrolysis and condensation.
Formation of Metal Alkoxide and Hydrolysis : The synthesis is initiated by reacting MoCl₅ with an alcohol, such as methanol, to form a molybdenum alkoxide intermediate. newhaven.edu This alkoxide then undergoes hydrolysis upon the introduction of water, replacing alkoxide groups with hydroxyl groups to form molybdenum hydroxide (B78521). newhaven.edu
Condensation : The molybdenum hydroxide intermediates then undergo condensation reactions. In this step, a series of Mo-O-Mo bridges are formed through the elimination of water molecules, leading to the creation of an extended, three-dimensional oxide network. newhaven.edu The presence of terminal Mo=O groups favors the formation of a solid precipitate, which is the gel. newhaven.edu Subsequent drying and heat treatment (calcination) remove the solvent and organic templates, yielding the final solid molybdenum oxide material. newhaven.edu
A related process involves first preparing a molybdenum chloromethoxide from the reaction of MoCl₅ with methanol. researchgate.net The addition of water to this intermediate creates a stable sol that can be used to deposit thin films or produce powders of α-MoO₃ after heat treatment. researchgate.net During this process, Mo(IV) and Mo(V) states are progressively oxidized to the final Mo(VI) state found in MoO₃. researchgate.net
Molybdenum Chloride Nanostructures in Layered Materials
The confined space within the van der Waals gap of two-dimensional (2D) layered materials, such as bilayer graphene, provides a unique environment for the formation of novel nanostructures through intercalation. acs.orgaalto.fi Research has shown that when this compound is intercalated into bilayer graphene, it undergoes a significant atomic and chemical transformation. acs.orgaalto.fi
Using advanced imaging techniques like scanning transmission electron microscopy, scientists have observed that the intercalated material is no longer MoCl₅. Instead, it forms a variety of lower-chloride nanostructures within the graphene layers. acs.orgaalto.fiaalto.fi These newly formed structures exhibit giant lattice distortions and undergo frequent structural transitions not typically seen in bulk metal chloride systems. acs.orgaalto.fi
The observed nanostructures include:
MoCl₃ networks acs.orgaalto.fiaalto.fi
MoCl₂ chains acs.orgaalto.fiaalto.fi
Mo₅Cl₁₀ rings acs.orgaalto.fiaalto.fi
This transformation from MoCl₅ to various MoClₓ nanostructures can lead to additional charge transfer from the host graphene to the intercalated material. acs.orgaalto.fi This finding deepens the understanding of chemical behavior in confined 2D spaces and suggests a pathway for more efficient tuning of the electronic and optoelectronic properties of layered materials through intercalation. acs.orgaalto.fi
Intercalation into Bilayer Graphene (BLG)
The intercalation of molybdenum chloride into the nanospace of bilayer graphene has been demonstrated as a viable method to modify its properties. This process can be achieved with large-area, uniform BLG sheets grown by chemical vapor deposition (CVD). researchgate.net The degree of intercalation has been found to be highly dependent on the stacking order of the graphene layers, with twist-stacked graphene exhibiting a much higher degree of intercalation compared to AB-stacked graphene. wikipedia.org This difference is attributed to the weaker interlayer coupling in the twist-stacked configuration, which facilitates the insertion of MoCl₅ molecules. wikipedia.org
Structural Transformation and Lattice Distortions of Intercalated Species
Upon intercalation into bilayer graphene, this compound undergoes a significant structural transformation. Using scanning transmission electron microscopy, it has been observed that the intercalated material does not remain as MoCl₅. Instead, it forms various two-dimensional molybdenum chloride nanostructures, including MoCl₃ networks, MoCl₂ chains, and Mo₅Cl₁₀ rings. wikipedia.orgillinois.edu These intercalated species exhibit giant lattice distortions and undergo frequent structural transitions, a phenomenon not previously observed in metal chloride systems. wikipedia.orgillinois.edu
The following table summarizes the observed structural transformations of this compound upon intercalation into bilayer graphene:
| Original Intercalant | Observed Intercalated Species | Key Structural Features |
| This compound (MoCl₅) | MoCl₃ networks, MoCl₂ chains, Mo₅Cl₁₀ rings | Giant lattice distortions, frequent structural transitions |
Charge Transfer Phenomena in Molybdenum Chloride/Graphene Systems
The intercalation of molybdenum chloride into bilayer graphene induces a significant charge transfer between the graphene layers and the intercalated species. This charge transfer is a key factor in altering the electronic properties of the graphene. The trend from symmetric to nonsymmetric structural transformations of the intercalated molybdenum chloride species is believed to cause additional charge transfer from the bilayer graphene to the intercalated MoClₓ. wikipedia.orgillinois.edu This phenomenon is supported by density functional theory calculations and has implications for tuning the material's properties for applications in transparent conductive films, optoelectronics, and energy storage. wikipedia.orgillinois.edu The intercalation process can lead to a significant reduction in the sheet resistance of the bilayer graphene. wikipedia.org
Precursors for Specialized Molybdenum Reagents
This compound is a valuable precursor for the synthesis of various specialized molybdenum reagents that find application in organic chemistry. Its reactivity allows for its conversion into organometallic compounds that can facilitate specific chemical transformations.
Synthesis of Methylene (B1212753) Molybdenum Reagents for Carbonyl Alkenation
This compound serves as a precursor for the synthesis of methylene molybdenum reagents, which are utilized for the chemoselective carbonyl alkenation. While detailed synthetic procedures starting directly from MoCl₅ are not extensively documented in readily available literature, its role as a starting material is acknowledged. These molybdenum-based reagents are analogous in function to other well-known olefination reagents, such as the Tebbe reagent, which is used to convert carbonyl compounds into their corresponding methylene derivatives. The synthesis of such molybdenum reagents would likely involve the reaction of MoCl₅ with a suitable methylating agent, potentially an organolithium or organoaluminum compound, to generate a reactive methylene-molybdenum species. This species would then be capable of reacting with ketones, aldehydes, and other carbonyl-containing functional groups to form a carbon-carbon double bond.
Synthesis of Molybdenum Organometallics (e.g., Molybdenum Hexacarbonyl)
This compound is a key starting material in the synthesis of molybdenum hexacarbonyl (Mo(CO)₆), a versatile reagent in organometallic chemistry. One of the established commercial methods for producing molybdenum hexacarbonyl involves the reduction of molybdenum pentachloride. scispace.com A common approach is the reductive carbonylation of a molybdenum(V) compound under a pressure of carbon monoxide. For instance, diammonium oxopentachloromolybdate(V), which can be derived from MoCl₅, is carbonylated at elevated pressures (up to about 2000 psig) and temperatures (up to about 150°C) in a solvent like tetrahydrofuran (B95107). scispace.com This reaction is carried out in the presence of a metallic reductant, such as magnesium, and an oxygen scavenger, like aluminum trichloride (B1173362), to facilitate the formation of Mo(CO)₆. scispace.com
The following table outlines a typical synthesis of Molybdenum Hexacarbonyl from a Molybdenum(V) precursor:
| Starting Material | Reagents | Conditions | Product |
| Diammonium oxopentachloromolybdate(V) | Carbon monoxide, Magnesium (reductant), Aluminum trichloride (oxygen scavenger), Tetrahydrofuran (solvent) | Pressure: up to ~2000 psig, Temperature: up to ~150°C | Molybdenum Hexacarbonyl (Mo(CO)₆) |
Role in Biological Systems and Bioinorganic Chemistry
Investigation of Molybdenum(V) Centers in Metalloenzymes (e.g., Sulfite (B76179) Oxidase)
The investigation of Molybdenum(V) centers in metalloenzymes, such as sulfite oxidase, is critical for understanding their catalytic mechanisms. Sulfite oxidase, found in the mitochondria of eukaryotes, catalyzes the oxidation of sulfite to sulfate, a vital step in the metabolism of sulfur-containing amino acids. wikipedia.org During this catalytic cycle, the molybdenum center cycles between the Mo(VI), Mo(V), and Mo(IV) oxidation states. The Mo(V) state, being paramagnetic, is particularly amenable to spectroscopic investigation.
Electron Paramagnetic Resonance (EPR) spectroscopy has been a primary tool for studying the Mo(V) center in sulfite oxidase. nih.govresearchgate.net Early EPR studies identified distinct Mo(V) signals, including a "low-pH" form and a "high-pH" form. nih.gov The "low-pH" signal is characterized by a strong coupling to a solvent-exchangeable proton, suggesting the presence of an equatorial Mo-OH group. nih.gov More advanced pulsed EPR techniques have revealed that the "high-pH" form also exhibits a weaker proton coupling. nih.gov
X-ray Absorption Spectroscopy (XAS) has provided further details about the coordination environment of the molybdenum center. nih.govacs.org XAS studies were the first to show that the oxidized sulfite oxidase active site contains two terminal oxo (Mo=O) groups. Upon reduction to the Mo(V) and Mo(IV) states, one of these oxo groups becomes protonated. nih.gov
Characterization of Active Site Interactions (e.g., Chloride Binding)
The interaction of anions, such as chloride, with the active site of sulfite oxidase has been a subject of detailed investigation, as these interactions can influence the enzyme's catalytic activity. It has been observed that chloride can perturb the "low-pH" EPR spectrum of sulfite oxidase, suggesting a direct or indirect interaction with the Molybdenum(V) center. researchgate.net
Direct evidence for the presence of chloride in close proximity to the Mo(V) center has been obtained using Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy. nih.gov By using buffers enriched with different chlorine isotopes (³⁵Cl and ³⁷Cl), researchers were able to observe isotope-related changes in the ESEEM spectra, unequivocally demonstrating that a chloride ion is located near the Mo(V) center in the low-pH form of the enzyme. nih.gov
The precise nature of the chloride interaction has been a topic of further study. The ESEEM data, specifically the measured isotropic hyperfine interaction constant of approximately 4 MHz for ³⁵Cl, suggests two possibilities: weak coordination of the chloride ion to the Mo(V) at the vacant axial position (trans to the oxo ligand), or hydrogen bonding of the chloride to the equatorial exchangeable OH ligand. nih.gov Further analysis, supported by computational modeling, suggests that the chloride ion is more likely located in the second coordination sphere, hydrogen-bonded to the equatorial OH ligand rather than being directly coordinated to the molybdenum. researchgate.netnih.gov This interaction is thought to play a role in the catalytic cycle, potentially influencing product release. researchgate.net
Spectroscopic and Computational Approaches to Enzyme Active Sites
A combination of advanced spectroscopic techniques and computational methods has been instrumental in providing a detailed picture of the Molybdenum(V) active sites in enzymes like sulfite oxidase.
Spectroscopic Approaches:
Electron Paramagnetic Resonance (EPR): As mentioned, both continuous-wave and pulsed EPR techniques are fundamental for characterizing the paramagnetic Mo(V) state. These methods provide information about the g-tensor and hyperfine couplings to nearby magnetic nuclei (e.g., ¹H, ³¹P, ³³S, ³⁵/³⁷Cl), which helps to define the electronic structure and the immediate environment of the molybdenum center. nih.govresearchgate.netnih.govunm.edu
Electron Spin Echo Envelope Modulation (ESEEM) and Hyperfine Sublevel Correlation (HYSCORE): These are advanced pulsed EPR techniques that are particularly powerful for detecting and characterizing weak hyperfine interactions with surrounding nuclei, which was crucial in identifying the chloride interaction. nih.govresearchgate.net
X-ray Absorption Spectroscopy (XAS): XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the oxidation state and the local coordination environment of the molybdenum atom, such as the number and types of coordinating atoms and their distances from the molybdenum. nih.govacs.org
Resonance Raman (rR) Spectroscopy: This technique can probe the vibrational modes of the molybdenum center and its ligands, providing insights into the bonding and structure of the active site. unm.edunih.gov
Computational Approaches:
Density Functional Theory (DFT): DFT calculations have become an indispensable tool for interpreting spectroscopic data and for building structural models of the enzyme active site. nih.govunm.edursc.org For instance, DFT calculations have been used to calculate the hyperfine and nuclear quadrupole interaction parameters for the chloride ion in the active site of sulfite oxidase, which helped to discriminate between different possible binding modes. nih.gov Computational studies can also be used to model the reaction mechanism and to understand the role of different amino acid residues and ligands in catalysis. unm.edursc.org
The synergy between these spectroscopic and computational methods provides a powerful approach to elucidate the intricate details of the Molybdenum(V) active sites in metalloenzymes, leading to a deeper understanding of their biological function.
Q & A
Q. What are the standard methods for synthesizing MoCl₅, and how can its purity be verified experimentally?
MoCl₅ is typically synthesized via direct chlorination of molybdenum metal at elevated temperatures (e.g., 300–500°C under Cl₂ flow). To verify purity, researchers should employ:
- X-ray diffraction (XRD) for structural confirmation .
- Elemental analysis (e.g., ICP-MS) to confirm stoichiometry .
- Thermogravimetric analysis (TGA) to detect moisture or solvent residues .
- ¹H/¹³C NMR (for derivatives) to assess ligand coordination . Experimental protocols must specify reaction conditions (temperature, gas flow rate) and post-synthesis handling (e.g., inert atmosphere) to prevent hydrolysis .
Q. What precautions are critical for handling MoCl₅ in laboratory settings?
MoCl₅ is moisture-sensitive and reacts violently with water, releasing HCl gas. Key precautions include:
- Inert atmosphere : Use gloveboxes or Schlenk lines for storage and manipulation .
- Personal protective equipment (PPE) : Wear acid-resistant gloves, goggles, and a lab coat. Respiratory protection is required if airborne particles are generated .
- Spill management : Use dry sand or vermiculite to adsorb spills; avoid water to prevent exothermic reactions . Safety protocols should align with CLP/REACH regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported MoCl₅ reactivity with organic ligands?
Discrepancies in ligand coordination studies often arise from variations in:
- Solvent choice : Polar aprotic solvents (e.g., THF) stabilize MoCl₅ adducts, while non-polar solvents favor decomposition .
- Reaction stoichiometry : Excess ligand may suppress side reactions (e.g., redox processes) .
- Temperature control : Elevated temperatures accelerate ligand displacement or redox activity . To validate results, replicate experiments under strictly controlled conditions and characterize intermediates via in situ FTIR or Raman spectroscopy .
Q. What strategies optimize MoCl₅’s stability in catalytic applications?
MoCl₅’s catalytic performance in organic transformations (e.g., Friedel-Crafts alkylation) depends on:
- Additives : Lewis bases (e.g., pyridine) stabilize the +5 oxidation state and inhibit reduction to Mo(III/IV) species .
- Solvent selection : Chlorinated solvents (e.g., CH₂Cl₂) minimize ligand exchange .
- Substrate pre-activation : Pre-treating substrates with desiccants (e.g., molecular sieves) reduces hydrolysis . Monitor reaction progress using GC-MS or HPLC to detect byproducts and adjust conditions iteratively .
Q. How should researchers design experiments to probe MoCl₅’s role in cluster formation (e.g., Mo₆Cl₁₂)?
MoCl₅ reacts with metallic Mo to form Mo₆Cl₁₂ clusters via intermediate Mo(III/IV) species. Key experimental considerations:
- Stoichiometric control : A 12:18 MoCl₅:Mo ratio is critical for isolating Mo₆Cl₁₂ .
- Kinetic trapping : Quench reactions at specific intervals to isolate intermediates for XAS (X-ray absorption spectroscopy) or Mössbauer spectroscopy .
- Computational modeling : DFT calculations predict electronic structures and guide synthetic pathways .
Methodological Guidance for Data Analysis
Q. How to address inconsistent thermal stability data for MoCl₅ in published studies?
Variations in TGA/DSC results may stem from:
- Sample preparation : Moisture contamination during loading alters decomposition profiles .
- Heating rates : Slow ramping (1–5°C/min) improves resolution of phase transitions .
- Atmosphere : Conduct analyses under inert gas (N₂/Ar) to prevent oxidation . Report detailed experimental parameters and validate findings with replicate runs .
Q. What analytical techniques differentiate MoCl₅ decomposition products from starting materials?
Combine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
